Dimethyl 2,2'-(sulphonylbis(methylene))bis(3-oxoacetoacetate)

Description

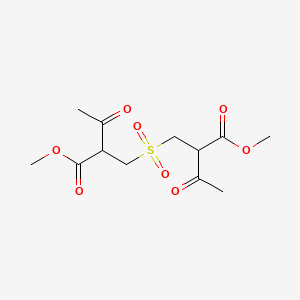

Dimethyl 2,2'-(sulphonylbis(methylene))bis(3-oxoacetoacetate) is a sulfonyl-bridged compound featuring two methylene-linked 3-oxoacetoacetate ester groups. Its structure includes a central sulfonyl group (–SO₂–) connecting two methylene (–CH₂–) units, each attached to 3-oxoacetoacetate moieties. This configuration confers unique electronic and steric properties, making it a candidate for applications in polymer chemistry, pharmaceuticals, and agrochemical synthesis. The sulfonyl group acts as a strong electron-withdrawing moiety, enhancing thermal stability and influencing reactivity in nucleophilic or electrophilic reactions .

Properties

CAS No. |

3179-29-1 |

|---|---|

Molecular Formula |

C12H18O8S |

Molecular Weight |

322.33 g/mol |

IUPAC Name |

methyl 2-[(2-methoxycarbonyl-3-oxobutyl)sulfonylmethyl]-3-oxobutanoate |

InChI |

InChI=1S/C12H18O8S/c1-7(13)9(11(15)19-3)5-21(17,18)6-10(8(2)14)12(16)20-4/h9-10H,5-6H2,1-4H3 |

InChI Key |

MDQHSYAMTJHGHE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(CS(=O)(=O)CC(C(=O)C)C(=O)OC)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2,2’-[sulfonylbis(methylene)]bis[3-oxoacetoacetate] typically involves the reaction of dimethyl acetoacetate with a sulfonylbis(methylene) precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of Dimethyl 2,2’-[sulfonylbis(methylene)]bis[3-oxoacetoacetate] is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and stringent quality control measures to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,2’-[sulfonylbis(methylene)]bis[3-oxoacetoacetate] undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonyl derivatives.

Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.

Substitution: The acetoacetate groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonyl derivatives, while reduction can produce alcohols or other reduced compounds.

Scientific Research Applications

Dimethyl 2,2’-[sulfonylbis(methylene)]bis[3-oxoacetoacetate] has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl 2,2’-[sulfonylbis(methylene)]bis[3-oxoacetoacetate] involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of intermediate products that participate in further biochemical reactions. The sulfonylbis(methylene) bridge plays a crucial role in stabilizing the compound and facilitating its reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of dimethyl 2,2'-(sulphonylbis(methylene))bis(3-oxoacetoacetate), we compare it with structurally analogous compounds differing in bridging groups, substituents, and functional moieties. Key comparisons are summarized in Table 1 and discussed below.

Table 1: Comparative Analysis of Dimethyl 2,2'-(Sulphonylbis(methylene))bis(3-oxoacetoacetate) and Analogues

Structural and Functional Comparisons

Bridging Group Influence Sulfonyl vs. Sulfanediyl: The sulfonyl group (–SO₂–) in the target compound enhances oxidative stability compared to sulfanediyl (–S–) bridges, as seen in dimethyl 2,2'-((2,5-dimethylphenylene)bis(methylene)sulfanediyl)diacetate. Sulfanediyl bridges are more susceptible to oxidation but offer greater flexibility . Sulfonyl vs. Ethane-diyl-diimino: The ethane-diyl-diimino bridge in dimethyl 2,2'-(ethane-1,2-diyldiimino)bis[(2-hydroxyphenyl)acetate] introduces nitrogen atoms, enabling chelation with metal ions. This contrasts with the sulfonyl bridge, which lacks lone-pair donors but provides stronger electron withdrawal .

Functional Group Reactivity Ester Groups: The methyl ester groups in the target compound enhance solubility in organic solvents compared to hydroxyl or cyano derivatives. For example, 2,2'-(sulfonylbis(2,6-dibromo-p-phenylene)oxy)diethanol contains diol groups, favoring aqueous solubility and surfactant applications . Cyano Substitutents: The dithietane-bridged cyanoacetate in exhibits strong UV absorption due to cyano conjugation, making it suitable for photoresist materials, whereas the target compound’s 3-oxoacetoacetate groups favor keto-enol tautomerism in synthesis .

Thermal and Chemical Stability The sulfonyl group in the target compound increases thermal stability (decomposition >200°C) compared to imine-bridged analogues (e.g., ethane-diyl-diimino derivatives), which may degrade at lower temperatures due to hydrolytic susceptibility .

Biological Activity

Dimethyl 2,2'-(sulphonylbis(methylene))bis(3-oxoacetoacetate) is a compound that has garnered attention in recent research for its potential biological activities. This article reviews its biological activity, synthesizing findings from diverse studies, and presents data tables and case studies to illustrate its efficacy.

Dimethyl 2,2'-(sulphonylbis(methylene))bis(3-oxoacetoacetate) is characterized by its crystalline structure and low solubility in water, which can affect its bioavailability. The compound is often presented as a white to light yellow solid, indicating its stability under standard conditions. Its chemical formula and structural characteristics suggest potential reactivity with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of dimethyl 2,2'-(sulphonylbis(methylene))bis(3-oxoacetoacetate). A significant study evaluated its cytotoxic effects on various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and Vero (normal kidney cells). The results indicated:

- MCF-7 cells : GI50 = 3.18 ± 0.11 µM

- HeLa cells : GI50 = 8.12 ± 0.43 µM

- Vero cells : Higher GI50 values indicating lower sensitivity

These findings suggest that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, which is a desirable characteristic in anticancer drug development .

The mechanism of action appears to involve the inhibition of specific kinases associated with cancer progression. In silico studies have identified interactions with proteins such as NEK7, NEK9, TP53, NF-KAPPA-B, and caspase-3. These proteins are crucial in regulating cell cycle and apoptosis, underscoring the compound's potential as a targeted therapy .

Pharmacokinetics and Safety Profile

Further investigations are recommended to assess the pharmacokinetic properties of dimethyl 2,2'-(sulphonylbis(methylene))bis(3-oxoacetoacetate). Early findings suggest a favorable safety profile; however, comprehensive in vivo studies are necessary to confirm these results.

Data Table: Cytotoxicity Results

| Cell Line | GI50 (µM) | Selectivity |

|---|---|---|

| MCF-7 | 3.18 ± 0.11 | High |

| HeLa | 8.12 ± 0.43 | Moderate |

| Vero | Higher GI50 | Low |

Study 1: Targeting NEK Kinases

A recent study focused on the role of NEK kinases in breast and cervical cancers. The overexpression of NEK6, NEK7, and NEK9 was linked to poor survival rates in patients. Dimethyl 2,2'-(sulphonylbis(methylene))bis(3-oxoacetoacetate) was synthesized as a potential inhibitor of these kinases, demonstrating significant growth inhibition in vitro .

Study 2: Molecular Docking Studies

Molecular docking studies revealed that dimethyl 2,2'-(sulphonylbis(methylene))bis(3-oxoacetoacetate) could effectively bind to target proteins involved in apoptosis regulation. This binding affinity suggests that the compound could modulate cancer cell survival pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.